2-Methyl-6-(4-phenylbut-1-ynyl)pyridine
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Overview
Description
2-methyl-6-(4-phenylbut-1-ynyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a methyl group at the second position and a 4-phenylbut-1-ynyl group at the sixth position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4-phenylbut-1-ynyl)pyridine can be achieved through several methods. One common approach involves the coupling of 6-methylpicolinaldehyde with a propargylic carbonate derivative. The reaction typically employs a palladium catalyst and an N-heterocyclic carbene ligand under an inert atmosphere . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(4-phenylbut-1-ynyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: N-bromosuccinimide, sodium hydride, tetrahydrofuran (THF).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups.
Scientific Research Applications
2-methyl-6-(4-phenylbut-1-ynyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-6-(4-phenylbut-1-ynyl)pyridine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A heterocyclic amine formed during the cooking of meat, known for its mutagenic and carcinogenic properties.
2,2-dimethyl-1-(6-methylpyridin-2-yl)-4-phenylbut-3-yn-1-one: A related compound with a similar pyridine core structure but different substituents.
Uniqueness
2-methyl-6-(4-phenylbut-1-ynyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H15N |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-methyl-6-(4-phenylbut-1-ynyl)pyridine |
InChI |
InChI=1S/C16H15N/c1-14-8-7-13-16(17-14)12-6-5-11-15-9-3-2-4-10-15/h2-4,7-10,13H,5,11H2,1H3 |
InChI Key |
YWQJYKCSHSTIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C#CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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